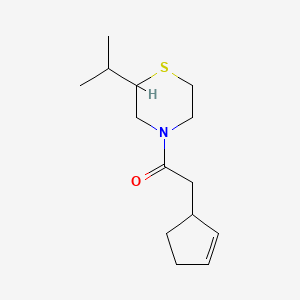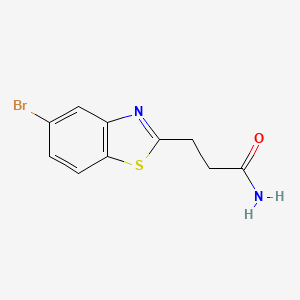
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione, also known as BDI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDI is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring that contains both a nitrogen and a carbon atom. BDI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various biological pathways. This compound has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been found to modulate various biological pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify, making it readily available for use in research. Another advantage of this compound is that it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione. One area of future research could be the development of this compound derivatives that exhibit improved potency and selectivity for specific biological targets. Another area of future research could be the identification of the specific biological pathways that are modulated by this compound, which could lead to the development of novel therapeutic agents for the treatment of various diseases. Additionally, further research could be conducted to investigate the potential applications of this compound in cancer research and other areas of biomedical research.
Synthesemethoden
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with but-2-yn-1-amine in the presence of a catalyst. This reaction results in the formation of this compound, which can then be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-But-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various biological pathways. This compound has also been found to exhibit anticancer properties, making it a promising candidate for use in cancer research.
Eigenschaften
IUPAC Name |
1-but-2-ynyl-3-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-4-5-8-16-13(18)14(19)17(15(16)20)12-7-6-10(2)9-11(12)3/h6-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXAYMULXWVCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C(=O)N(C1=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)




![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)